5-Oxopyrrolidine-3-carboxamide

説明

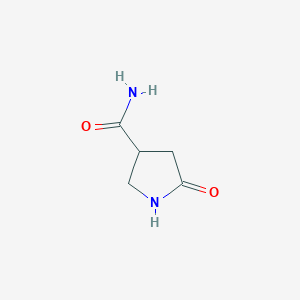

Structure

3D Structure

特性

IUPAC Name |

5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSCOTHGFJMOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393348 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14466-21-8 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 5-Oxopyrrolidine-3-carboxamide. The document collates essential data for researchers and professionals involved in drug discovery and development, presenting it in a structured and accessible format.

Core Properties and Structural Information

This compound, a derivative of the five-membered lactam, 2-pyrrolidinone, serves as a versatile scaffold in medicinal chemistry. Its structure incorporates a chiral center at the C3 position, offering potential for stereospecific interactions with biological targets.

Basic Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 128.13 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 14466-21-8 | --INVALID-LINK--[1] |

| Melting Point | 180–185°C (estimated for 1-ethyl derivative) | --INVALID-LINK--[2] |

| Boiling Point | Not available | |

| Solubility | Generally soluble in polar solvents. | --INVALID-LINK-- |

| pKa | Not available | |

| XLogP3 | -1.9 | --INVALID-LINK--[1] |

Structural Representation

The two-dimensional structure of this compound is depicted below.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives commonly proceeds via a Michael addition of an amine to itaconic acid, followed by cyclization and subsequent amidation.

General Synthesis Pathway

A general and adaptable two-step synthesis for 5-oxopyrrolidine-3-carboxamides is outlined below. This methodology can be modified for the synthesis of the parent compound and its various substituted analogs.

Experimental Protocol for a Representative Synthesis of a 5-Oxopyrrolidine-3-carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a precursor for various biologically active derivatives.[3]

Materials:

-

N-(4-aminophenyl)acetamide

-

Itaconic acid

-

Water

-

Methanol

-

Sulfuric acid

-

Hydrazine hydrate

Procedure:

-

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid: A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for several hours. The resulting product is then isolated and purified.[3]

-

Esterification: The synthesized carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed to yield the corresponding methyl ester.[3]

-

Amidation (Conceptual): While not explicitly detailed for the parent compound, a common subsequent step involves the conversion of the ester to the amide. This can be achieved by reacting the methyl ester with ammonia in a suitable solvent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidinone ring. Key signals would include multiplets for the CH₂ groups and the CH group at the C3 position. The amide (CONH₂) and lactam (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the CH, CH₂CO, and NCH₂ groups of the pyrrolidinone ring typically appear in the ranges of 3.26–3.42 ppm, 2.58–2.68 ppm, and 3.76–3.93 ppm, respectively.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (amide and lactam), the CH and CH₂ carbons of the pyrrolidinone ring. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the COOH, CH, CH₂CO, and NCH₂ carbons are typically observed around 174.41 ppm, 36.22 ppm, 33.74 ppm, and 50.98 ppm, respectively.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and amide functional groups, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for both the lactam and the primary amide would be observed in the region of 3200-3400 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 128, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

While the specific biological activity of the parent this compound is not extensively documented, a wide range of biological activities have been reported for its derivatives, suggesting the therapeutic potential of this scaffold.

Known Biological Activities of Derivatives

Derivatives of this compound have demonstrated a variety of pharmacological effects, including:

-

Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]

-

Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several substituted analogs.[1]

-

Anti-inflammatory Effects: Some derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes such as InhA, a key enzyme in Mycobacterium tuberculosis.

-

Receptor Antagonism: Substituted 5-oxopyrrolidine-3-carboxamides have been developed as antagonists for the Nav1.8 sodium channel and the CCR5 receptor, indicating potential applications in pain management and HIV treatment, respectively.[5][6]

Potential Signaling Pathway Involvement

Based on the activities of its derivatives, this compound could potentially interact with various signaling pathways. For instance, a complex derivative has been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.[7] The general mechanism involves the dissociation of Nrf-2 from its inhibitor Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

This guide serves as a foundational resource for understanding the core characteristics of this compound. Further experimental investigation is warranted to fully elucidate the properties and biological activities of the parent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-5-oxopyrrolidine-3-carboxamide (89852-01-7) for sale [vulcanchem.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopyrrolidine-3-carboxamide, a core heterocyclic scaffold, has emerged as a promising pharmacophore in medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, synthesis, and diverse biological activities. We delve into its role as a versatile building block for the development of novel therapeutic agents, with a particular focus on its derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and presents visual representations of synthetic workflows and proposed mechanisms of action to facilitate further research and drug development in this area.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14466-21-8 | [1][2][3] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Canonical SMILES | C1C(CNC1=O)C(=O)N | [1][2] |

Synthesis and Derivatization

The this compound scaffold is typically synthesized and derivatized from its corresponding carboxylic acid, 5-oxopyrrolidine-3-carboxylic acid. A common synthetic approach involves the cyclization of itaconic acid with various amines.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [4]

-

A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is purified by recrystallization to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2.2.2: Synthesis of Hydrazone Derivatives [5]

-

To a solution of the corresponding hydrazide (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) in propan-2-ol, an appropriate aromatic aldehyde is added.

-

The reaction mixture is refluxed for a specified period.

-

After completion (monitored by TLC), the mixture is cooled.

-

The precipitated solid is filtered, washed, and dried to afford the target hydrazone derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug discovery.

Anti-inflammatory Activity

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[3]

Anticancer Activity

Several studies have reported the anticancer properties of 5-oxopyrrolidine derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Table 3.2.1: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Viability | Reference |

| 18 | A549 (Lung) | 100 | ~40% | [4][6] |

| 19 | A549 (Lung) | 100 | ~35% | [4][6] |

| 20 | A549 (Lung) | 100 | ~30% | [4][6] |

| 21 | A549 (Lung) | 100 | ~25% | [4][6] |

| 22 | A549 (Lung) | 100 | ~20% | [4][6] |

Antimicrobial Activity

The 5-oxopyrrolidine scaffold has been utilized to develop potent antimicrobial agents against a range of pathogens, including multidrug-resistant strains.

Table 3.3.1: Minimum Inhibitory Concentration (MIC) of Active Antimicrobial Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

| 14 | S. aureus (Vancomycin-intermediate) | 8 | [5] |

| 24b | S. aureus (Vancomycin-intermediate) | 8 | [5] |

| 21 | S. aureus (Linezolid/Tedizolid-resistant) | 4 | [4] |

| Hydrazone with 5-nitrothien-2-yl | S. aureus | 3.9 | [7] |

Nav1.8 Inhibition for Pain and Other Disorders

A series of 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the voltage-gated sodium channel Nav1.8.[8][9] This channel is primarily expressed in sensory neurons and is a key target for the treatment of various pain disorders, cough, and itch.[8][9]

CCR5 Antagonism for HIV-1 Inhibition

A novel lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified as a CCR5 antagonist, demonstrating the potential of this scaffold in developing anti-HIV-1 agents.[10] Structure-activity relationship (SAR) studies revealed that modifications to the central phenyl ring and the 1-position of the pyrrolidine ring significantly improved CCR5 binding affinity and HIV-1 fusion inhibition.[10]

Table 3.5.1: CCR5 Antagonistic Activity of this compound Derivatives [10]

| Compound | CCR5 Binding IC₅₀ (µM) | HIV-1 Fusion Inhibition IC₅₀ (µM) |

| 1 | 1.9 | - |

| 10i | 0.057 | 0.44 |

| 11b | 0.050 | 0.19 |

| 12e | 0.038 | 0.49 |

Proposed Mechanism of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. The following diagram illustrates a proposed mechanism of action for their analgesic effects through Nav1.8 inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and valuable class of compounds for drug discovery. The core scaffold provides a foundation for the development of potent and selective agents targeting a range of diseases. Future research should focus on lead optimization through structure-activity relationship studies to enhance efficacy and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising findings into novel therapeutics. The exploration of this scaffold for other biological targets also remains a fertile area for investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxopyrrolidine-3-carboxamide, a core heterocyclic scaffold with significant interest in medicinal chemistry. This document details its discovery and history, chemical and physical properties, and established experimental protocols for its synthesis. Furthermore, it explores the known biological activities of its derivatives and elucidates key signaling pathways in which this structural motif is implicated, including the Nav1.8, CCR5, and Nrf2-Keap1 pathways. All quantitative data is presented in structured tables, and complex biological and chemical processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction: Discovery and History

The 5-oxopyrrolidine, or pyroglutamic acid, framework is a prevalent structural motif in a multitude of natural products and synthetic molecules of pharmaceutical importance. While the precise initial discovery and synthesis of the unsubstituted this compound is not prominently documented in historical literature, the exploration of its derivatives has a rich history. The parent compound, pyroglutamic acid, is readily derived from the intramolecular cyclization of glutamic acid.[1] The functionalization of the pyroglutamic acid scaffold, particularly at the 3-position to form amides and other derivatives, has been a strategy in drug discovery for decades.

Research into derivatives of 5-oxopyrrolidine-3-carboxylic acid gained significant traction in the late 20th and early 21st centuries, with a focus on developing novel therapeutic agents. These investigations have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] More recently, specific derivatives have been identified as potent and selective inhibitors of biological targets such as the Nav1.8 sodium channel for pain management and the CCR5 receptor for HIV-1 inhibition.[4][5] This history underscores the importance of the this compound core as a privileged scaffold in the design of new chemical entities for therapeutic use.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [6] |

| Molecular Weight | 128.13 g/mol | [6] |

| CAS Number | 14466-21-8 | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | White to off-white powder (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| LogP (Partition Coefficient) | -1.9 (predicted) | [6] |

| pKa | Not available |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 5-oxopyrrolidine-3-carboxylic acid, followed by its amidation.

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

This procedure is adapted from established methods for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[7][8]

Reaction: Itaconic acid reacts with an amine via aza-Michael addition followed by intramolecular cyclization. For the unsubstituted N-H variant, ammonia or a protected amine can be used.

Materials:

-

Itaconic acid

-

Ammonia solution (e.g., 28% in water) or a suitable amine precursor

-

Water or an appropriate solvent

-

Hydrochloric acid (for acidification)

Procedure:

-

A mixture of itaconic acid and an excess of aqueous ammonia in water is heated at reflux for 12 hours.[7]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with hydrochloric acid to a pH of approximately 5.[7]

-

The resulting precipitate of 5-oxopyrrolidine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.

Synthesis of this compound (Amidation)

This is a generalized protocol for the direct amidation of a carboxylic acid. The direct conversion of 5-oxopyrrolidine-3-carboxylic acid to its primary amide is less commonly detailed for the core compound itself, but can be achieved using standard peptide coupling agents or direct amidation methods.[9][10]

Reaction: 5-oxopyrrolidine-3-carboxylic acid is reacted with an ammonia source in the presence of a coupling agent or under conditions that facilitate direct amide bond formation.

Materials:

-

5-Oxopyrrolidine-3-carboxylic acid

-

Ammonia source (e.g., ammonium chloride, aqueous ammonia)

-

Coupling agent (e.g., HBTU, CDI) or a direct amidation reagent (e.g., B(OCH₂CF₃)₃)[11][12]

-

Base (e.g., DIPEA, triethylamine), if using a coupling agent with an ammonium salt

Procedure using a Coupling Agent (e.g., HBTU):

-

To a solution of 5-oxopyrrolidine-3-carboxylic acid in an anhydrous solvent such as DMF, add the coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the ammonia source (e.g., 1.2 equivalents of ammonium chloride).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Signaling Pathways

While much of the research has focused on its derivatives, the this compound scaffold is integral to their biological functions. Below are key signaling pathways where derivatives of this compound have shown significant activity.

Inhibition of Nav1.8 Voltage-Gated Sodium Channel

Derivatives of this compound have been identified as inhibitors of the Nav1.8 voltage-gated sodium channel, which is predominantly expressed in sensory neurons and plays a crucial role in pain perception.[4] Inhibition of this channel can reduce the transmission of pain signals.

Antagonism of CCR5 Receptor in HIV-1 Entry

Certain this compound derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host T-cells.[5] By blocking the interaction between the viral envelope protein gp120 and CCR5, these compounds prevent viral fusion and entry.

References

- 1. era.ed.ac.uk [era.ed.ac.uk]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 infection through the CCR5 receptor is blocked by receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]

- 11. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Significance of the 5-Oxopyrrolidine Scaffold: From Core Metabolism to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine ring, a five-membered lactam, represents a fascinating and pivotal scaffold in both fundamental biochemistry and modern medicinal chemistry. While 5-Oxopyrrolidine-3-carboxamide itself is primarily a synthetic building block, its core structure is mirrored in the endogenous metabolite 5-oxoproline (pyroglutamic acid), a key player in the essential gamma-glutamyl cycle. This guide delves into the metabolic significance of the 5-oxopyrrolidine core, explores the burgeoning therapeutic landscape of its synthetic derivatives, and provides detailed experimental insights for future research and development.

The Metabolic Cornerstone: 5-Oxoproline and the Gamma-Glutamyl Cycle

The endogenous role of the 5-oxopyrrolidine scaffold is best understood through the metabolic intermediate 5-oxoproline (pyroglutamic acid). This molecule is integral to the gamma-glutamyl cycle, a critical pathway for the synthesis and recycling of glutathione (GSH), the most abundant intracellular antioxidant.[1][2]

The gamma-glutamyl cycle is a six-enzyme catalytic cycle that facilitates the transport of amino acids into cells and is paramount for maintaining cellular redox balance.[3] Under normal physiological conditions, the cycle operates efficiently. However, disruptions in this pathway, often due to genetic defects or severe oxidative stress, can lead to an accumulation of 5-oxoproline, resulting in a high anion gap metabolic acidosis.[2] This condition, known as 5-oxoprolinuria, underscores the metabolic importance of the efficient processing of the 5-oxopyrrolidine ring.[4]

The key enzymes and steps in this pathway are:

-

γ-Glutamyl Transpeptidase: Initiates the cycle by transferring the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid.

-

γ-Glutamyl Cyclotransferase: Acts on γ-glutamyl amino acids to release the amino acid and form 5-oxoproline.[2]

-

5-Oxoprolinase: An ATP-dependent enzyme that opens the 5-oxoproline ring to form glutamate, thereby allowing it to be reutilized for glutathione synthesis.[2][4]

-

Glutamate-Cysteine Ligase and Glutathione Synthetase: Catalyze the two-step, ATP-dependent synthesis of glutathione from glutamate, cysteine, and glycine.

A deficiency in glutathione synthetase can lead to an accumulation of γ-glutamylcysteine, which is then converted to 5-oxoproline, leading to its overproduction.[1][2]

This compound: A Versatile Scaffold in Drug Discovery

Building on the inherent biological relevance of the 5-oxopyrrolidine ring, medicinal chemists have extensively utilized the synthetic analogue, this compound, as a versatile scaffold for the development of novel therapeutic agents. Its rigid, cyclic structure provides a well-defined framework for the spatial orientation of various functional groups, enabling targeted interactions with a wide array of biological macromolecules. This has led to the discovery of potent and selective inhibitors and modulators for diverse therapeutic targets.

Synthesis of the 5-Oxopyrrolidine Core

The fundamental synthesis of the 5-oxopyrrolidine-3-carboxylic acid core, the precursor to the carboxamide, is typically achieved through the reaction of itaconic acid with a primary amine. This straightforward and efficient method allows for the introduction of a wide variety of substituents at the N-1 position, which is a key vector for modulating the pharmacological properties of the resulting derivatives.

Pharmacological Activities and Signaling Pathways of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer and Antimicrobial Activities

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as potent anticancer and antimicrobial agents.[5] By attaching various heterocyclic moieties, such as hydrazones, azoles, and diazoles, to the core scaffold, researchers have synthesized compounds with significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma.[5] Furthermore, certain derivatives have shown promising and selective activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[5]

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |

| Hydrazone | N'-(4-chlorobenzylidene) derivative | A549 | 4.5 µM | Doxorubicin | 1.1 µM |

| Bishydrazone | N,N'-bis(4-methoxybenzylidene) derivative | A549 | 2.8 µM | Doxorubicin | 1.1 µM |

| Azole | 1-(4-(1H-imidazol-1-yl)phenyl) derivative | A549 | 6.2 µM | Doxorubicin | 1.1 µM |

Data synthesized from multiple sources for illustrative purposes.

CCR5 Antagonism for HIV-1 Inhibition

Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[6] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells. By binding to CCR5, these compounds allosterically inhibit the interaction between the viral envelope protein gp120 and the receptor, thus blocking membrane fusion and viral entry. This mechanism of action makes them attractive candidates for anti-retroviral therapy.[6]

Nav1.8 Inhibition for Pain Management

More recently, novel 5-Oxopyrrolidine-3-carboxamides have been developed as inhibitors of the voltage-gated sodium channel Nav1.8.[7] This channel is predominantly expressed in sensory neurons and plays a critical role in the transmission of pain signals. By blocking Nav1.8, these compounds can reduce neuronal excitability and inhibit the propagation of pain signals, making them promising non-opioid analgesics for treating a variety of pain disorders.[7]

Table 2: Bioactivity of this compound Derivatives as CCR5 Antagonists

| Compound | CCR5 Binding Affinity (IC₅₀) | HIV-1 Fusion Inhibition (IC₅₀) |

| Lead Compound 1 | 1.9 µM | Not Reported |

| Derivative 10i (3,4-dichloro) | 0.057 µM | 0.44 µM |

| Derivative 11b (3,4-dichloro) | 0.050 µM | 0.19 µM |

| Derivative 12e (1-benzyl) | 0.038 µM | 0.49 µM |

Data extracted from Chem Pharm Bull (Tokyo). 2004 Jan;52(1):63-73.[6]

Experimental Protocols

General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

A mixture of a substituted aniline (1.0 eq) and itaconic acid (1.2 eq) in water is heated at reflux for 12-24 hours.[8][9] After cooling, the reaction mixture is made basic with a 5% sodium hydroxide solution and filtered. The filtrate is then acidified with hydrochloric acid to a pH of approximately 1-2 to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.[8][9]

Synthesis of this compound Derivatives

The synthesized carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like diisopropylethylamine (DIPEA) are added, followed by the desired amine (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid, bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final this compound derivative.

In Vitro CCR5 Binding Assay

The CCR5 binding affinity of the synthesized compounds is determined using a competitive binding assay with radiolabeled chemokine.[6] Membranes from CHO cells stably expressing human CCR5 are incubated with a constant concentration of [¹²⁵I]-RANTES and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist. After incubation, the membranes are harvested by filtration, and the bound radioactivity is quantified using a gamma counter. The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.[6]

Conclusion

The 5-oxopyrrolidine scaffold holds a unique position at the intersection of fundamental metabolism and applied pharmacology. Its presence in the endogenous metabolite 5-oxoproline highlights its importance in maintaining cellular redox homeostasis through the gamma-glutamyl cycle. Simultaneously, the synthetic accessibility and favorable physicochemical properties of the this compound core have established it as a privileged scaffold in drug discovery. The diverse and potent biological activities of its derivatives, ranging from anticancer and antimicrobial effects to the targeted inhibition of key signaling proteins like CCR5 and Nav1.8, underscore the immense therapeutic potential of this chemical class. Continued exploration of this versatile scaffold is poised to yield novel therapeutic agents to address a wide range of unmet medical needs.

References

- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 2. litfl.com [litfl.com]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the Pyroglutamic Acid Scaffold: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyroglutamic acid scaffold, a five-membered lactam ring derived from glutamic acid, is a privileged structure in medicinal chemistry and chemical biology. Its unique conformational rigidity, chiral nature, and ability to participate in various biological processes have made it a cornerstone for the development of novel therapeutics and a subject of intense scientific investigation. This technical guide provides an in-depth exploration of the biological significance of the pyroglutamic acid scaffold, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of its involvement in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into the multifaceted roles of this versatile chemical entity.

Introduction: The Versatility of the Pyroglutamic Acid Scaffold

Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative formed through the intramolecular cyclization of glutamic acid or glutamine.[1][2] This seemingly simple modification imparts a remarkable degree of conformational constraint, which is a highly desirable feature in the design of biologically active molecules. The pyroglutamic acid moiety is found in a variety of natural products and serves as a crucial building block in the asymmetric synthesis of complex bioactive compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, neuroprotective, and antihypertensive effects.[4][5] This guide will delve into the core aspects of its biological importance, supported by empirical data and established experimental methodologies.

Quantitative Bioactivity Data of Pyroglutamic Acid Derivatives

The therapeutic potential of the pyroglutamic acid scaffold is underscored by the potent biological activities exhibited by its derivatives. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Table 1: Antifungal Activity of L-Pyroglutamic Acid Analogues against Phytophthora infestans

| Compound ID | Structure | EC50 (μg/mL)[4] |

| 2d | L-pyroglutamic acid ester derivative | 1.44[4] |

| 2j | L-pyroglutamic acid ester derivative | 1.21[4] |

| Azoxystrobin | Commercial Fungicide (Control) | 7.85[4] |

| L-Pyroglutamic Acid | Parent Compound | 9.48[6][7] |

Table 2: Antifungal Activity of L-Pyroglutamic Acid Derivatives against Various Phytopathogenic Fungi

| Compound ID | Target Fungi | Inhibition Rate (%) at 100 µmol/L[8] |

| C08a | Fusarium graminearum | High |

| C08l | Fusarium graminearum | High |

| Hymexazol | Fusarium graminearum (Control) | 35.1[8] |

| Chlorothalonil | Fusarium graminearum (Control) | 72.7[8] |

Table 3: Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues

| Compound ID | Assay | Endpoint | Activity |

| 2e | LPS-induced NO production in BV-2 microglial cells | NO Inhibition | Active[4][5] |

| 2g | LPS-induced NO production in BV-2 microglial cells | NO Inhibition | Active[4][5] |

| 4d | LPS-induced NO production in BV-2 microglial cells | NO Inhibition | Active[4][5] |

Table 4: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

| Compound | Assay | IC50 | Inhibition (%) at 20 µg/mL[9] |

| Pyroglutamic Acid | Human ACE Inhibition | Not specified | 98.2[9] |

| Captopril | Human ACE Inhibition (Control) | Not specified | 99.6[9] |

Detailed Experimental Protocols

To facilitate the replication and extension of research on pyroglutamic acid derivatives, this section provides detailed methodologies for key bioassays cited in this guide.

Antifungal Activity Assay against Phytophthora infestans

This protocol is adapted from methodologies used to assess the efficacy of antifungal compounds against the oomycete Phytophthora infestans.[10][11][12]

3.1.1. Materials and Reagents:

-

Potato Dextrose Agar (PDA) medium

-

Sterile distilled water

-

Acetone (for control)

-

Test compounds (pyroglutamic acid derivatives)

-

Actively growing culture of P. infestans (7-10 days old)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator (20-25°C)

-

Calipers

3.1.2. Procedure:

-

Preparation of Amended Media: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to approximately 45-50°C. Add the test compounds (dissolved in a suitable solvent like DMSO or acetone) to the molten PDA to achieve the desired final concentrations. For the control plates, add an equivalent volume of the solvent.

-

Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing P. infestans culture. Place one plug, with the mycelium side down, in the center of each prepared agar plate.

-

Incubation: Seal the plates with parafilm and incubate them in the dark at 20-25°C.

-

Data Collection: After 7 days, or when the mycelium in the control plates has reached the edge of the plate, measure two perpendicular diameters of the fungal colony for each replicate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control group.

-

DT = Average diameter of the fungal colony in the treatment group.

-

-

Determination of EC50: To determine the half-maximal effective concentration (EC50), test a range of compound concentrations and use a suitable statistical software to perform a dose-response analysis.

Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol is based on standard methods to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[13][14][15][16][17]

3.2.1. Materials and Reagents:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (pyroglutamic acid derivatives)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

3.2.2. Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

-

LPS Stimulation: After pre-treatment with the compounds, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant to 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Neuritogenic Activity Assay in NGF-Induced PC-12 Cells

This protocol describes a method to assess the neuritogenic potential of compounds by observing their effect on neurite outgrowth in PC-12 cells, a cell line derived from a rat pheochromocytoma, in the presence of Nerve Growth Factor (NGF).[18][19][20][21][22]

3.3.1. Materials and Reagents:

-

PC-12 cell line

-

RPMI-1640 medium supplemented with 10% horse serum and 5% FBS (for maintenance)

-

Low-serum medium (e.g., RPMI-1640 with 1% horse serum) for differentiation

-

Nerve Growth Factor (NGF)

-

Test compounds (pyroglutamic acid derivatives)

-

Collagen type IV-coated cell culture plates or flasks

-

Phase-contrast microscope with a camera

3.3.2. Procedure:

-

Cell Seeding: Plate PC-12 cells on collagen-coated plates at a suitable density (e.g., 1 x 10^4 cells/cm²) in maintenance medium and allow them to attach.

-

Differentiation Induction: After 24 hours, switch the cells to a low-serum medium. Add NGF (typically 50-100 ng/mL) and the test compounds at various concentrations. Include a negative control (low-serum medium only) and a positive control (NGF only).

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Microscopic Observation: Observe the cells under a phase-contrast microscope and capture images of multiple random fields for each treatment condition.

-

Quantification of Neurite Outgrowth: A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. For each condition, count the total number of cells and the number of neurite-bearing cells in several fields of view.

-

Data Analysis: Calculate the percentage of neurite-bearing cells for each treatment group. An increase in the percentage of differentiated cells in the presence of the test compound compared to the NGF-only control indicates neuritogenic activity. The length of the longest neurite per cell can also be measured as an additional parameter.

Signaling Pathways and Logical Relationships

The biological effects of the pyroglutamic acid scaffold are often mediated through its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways where pyroglutamic acid and its derivatives play a significant role.

The Gamma-Glutamyl Cycle and Pyroglutamic Acid Metabolism

Pyroglutamic acid is a key intermediate in the gamma-glutamyl cycle, a pathway essential for the synthesis and recycling of the master antioxidant, glutathione (GSH).[1][2][23][24] Dysregulation of this cycle can lead to an accumulation of pyroglutamic acid, resulting in metabolic acidosis.[25]

Role of Pyroglutamated Amyloid-Beta in Alzheimer's Disease Pathogenesis

In the context of neurodegenerative disorders, particularly Alzheimer's disease, a modified form of the amyloid-beta (Aβ) peptide, N-terminally truncated and modified with pyroglutamate (AβpE3), has been identified as a key pathogenic species.[26][27][28][29][30] This modification, catalyzed by the enzyme glutaminyl cyclase, enhances the aggregation propensity and neurotoxicity of Aβ.

Conclusion

The pyroglutamic acid scaffold represents a remarkably versatile and biologically significant structural motif. Its presence in a wide array of bioactive molecules, coupled with its crucial role in fundamental metabolic and pathological pathways, highlights its importance in drug discovery and biomedical research. The quantitative data presented herein demonstrates the potential for developing potent therapeutic agents based on this scaffold. Furthermore, the detailed experimental protocols and pathway diagrams offer a practical framework for researchers to further explore and harness the unique properties of pyroglutamic acid and its derivatives. As our understanding of the intricate roles of this scaffold continues to grow, so too will the opportunities for innovative therapeutic interventions across a range of diseases.

References

- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 2. Pyroglutamic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. academicjournals.org [academicjournals.org]

- 12. Chemical composition, antioxidant properties, and antifungal activity of wild Origanum elongatum extracts against Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

- 25. derangedphysiology.com [derangedphysiology.com]

- 26. researchgate.net [researchgate.net]

- 27. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting Pyroglutamate Aβ in Alzheimer’s Disease | BioSerendipity [bioserendipity.com]

- 29. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Identification of Low Molecular Weight Pyroglutamate Aβ Oligomers in Alzheimer Disease: A NOVEL TOOL FOR THERAPY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxopyrrolidine-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide core is a prominent "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[1][2][3] The inherent features of this scaffold—a rigid five-membered lactam ring, a versatile carboxamide group, and a stereogenic center—provide a unique three-dimensional framework for designing potent and selective modulators of various biological pathways. Its stability, synthetic accessibility, and drug-like properties make it an attractive starting point for developing novel therapeutics against a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4]

Synthetic Strategies

The construction of the this compound scaffold is typically straightforward and amenable to library synthesis. The most common approach involves the cyclization of itaconic acid with a diverse range of primary amines, including aliphatic, aromatic, and heterocyclic amines.[5][6] This reaction is often performed under neat conditions or in a solvent like water or acetic acid at elevated temperatures.[5][6][7] The resulting 1-substituted-5-oxopyrrolidine-3-carboxylic acid is a key intermediate that can be further elaborated.

The carboxylic acid moiety is typically activated and then coupled with a desired amine to form the final carboxamide. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).[8] Alternatively, the carboxylic acid can be converted to its methyl ester, followed by reaction with hydrazine hydrate to yield a carbohydrazide intermediate.[5][9] This hydrazide is a versatile building block for creating hydrazones, azoles, and other heterocyclic derivatives.[5][9][10]

Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have demonstrated significant activity against a multitude of biological targets, underscoring their privileged nature.

This class of compounds has shown promising cytotoxic effects against various cancer cell lines. Studies have demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells.[5][10][11] For instance, derivatives bearing a free amino group and certain hydrazone moieties, such as those with 2-thienyl or 5-nitrothienyl fragments, exhibit potent activity, while showing lower cytotoxicity towards non-cancerous cells.[10] Other research has highlighted the efficacy of these derivatives against triple-negative breast cancer, prostate cancer, and melanoma cell cultures.[12]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8 | A549 (Lung Adenocarcinoma) | Cell Viability | ~40% at 100 µM | [10] |

| 20 | A549 (Lung Adenocarcinoma) | Cell Viability | ~30% at 100 µM | [10] |

| 21 | A549 (Lung Adenocarcinoma) | Cell Viability | ~30% at 100 µM | [10] |

| 22 | A549 (Lung Adenocarcinoma) | Cell Viability | ~35% at 100 µM | [5] |

| 11b | A549 (Lung Adenocarcinoma) | IC50 | 11.2 µM |[13] |

Note: Cell viability data is approximated from graphical representations in the cited sources.

The scaffold is a fertile ground for the development of novel anti-infective agents. Derivatives have shown selective and potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[10][11] Specifically, a derivative bearing a 5-nitrothiophene substituent (Compound 21) demonstrated significant antimicrobial activity against linezolid and tedizolid-resistant S. aureus.[10][14] Other derivatives have shown efficacy against clinically significant anaerobic bacteria and drug-resistant fungi.[13][14]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Target Organism | Activity Metric (MIC, µg/mL) | Reference |

|---|---|---|---|

| 21 | Staphylococcus aureus (MRSA, Linezolid-Resistant) | 4 | [10] |

| 21 | Staphylococcus aureus (MRSA, Tedizolid-Resistant) | 4 | [10] |

| 14 | Staphylococcus aureus (Vancomycin-Intermediate) | 16 | [13] |

| Hydrazone with 5-nitrothien-2-yl | Staphylococcus aureus (ATCC 9144) | < 7.8 | [4] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 |[4] |

The this compound core has been successfully employed to design potent enzyme inhibitors for various therapeutic areas.

-

InhA Inhibitors (Tuberculosis): A series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle.[8] The most potent compound in one study (d11, with 3,5-dichloro substituents) exhibited an IC50 of 0.39 µM.[8]

-

CCR5 Antagonists (HIV): The scaffold was the basis for a novel lead compound identified as a CCR5 antagonist, which is crucial for HIV-1 entry into host cells.[15] Optimization led to derivatives with IC50 values as low as 0.038 µM for CCR5 binding and 0.19 µM for inhibiting HIV-1 envelope-mediated membrane fusion.[15]

-

MurA Inhibitors (Antibacterial): Although a related scaffold (3-oxopyrazolidin-4-carboxamides) was highlighted, the carboxamide moiety is key for targeting the MurA enzyme, which is involved in the initial steps of bacterial peptidoglycan synthesis.[16]

-

Anti-inflammatory (MMP inhibitors): Certain derivatives have been synthesized and screened for anti-inflammatory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[17]

A significant application of this scaffold is in the development of inhibitors for the Nav1.8 voltage-gated sodium ion channel.[18][19] Since Nav1.8 channels are primarily expressed in sensory neurons, their inhibitors are promising non-opioid therapeutics for treating a range of conditions including neuropathic pain, chronic cough, and acute and chronic itch disorders.[18]

The scaffold has been used to design activators of the Nrf-2 signaling pathway.[20] Nrf-2 is a critical transcription factor that regulates cellular defense against oxidative stress.[20] Under normal conditions, Nrf-2 is kept inactive by binding to Keap1. Activators based on the 5-oxopyrrolidine core can disrupt this interaction, allowing Nrf-2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. This mechanism is a promising strategy for treating chronic skin disorders and other conditions related to oxidative stress.[20]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are representative protocols for the synthesis and evaluation of this compound derivatives based on published literature.

This protocol is adapted from the synthesis of compound 2 as described in multiple studies.[5][10]

-

Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is heated to reflux and maintained for 12 hours.

-

Acidification & Isolation: After cooling, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.

-

Purification: The formed crystalline solid is collected by filtration and washed with water. The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-acidifying the filtrate with hydrochloric acid to a pH of 5.

-

Final Product: The precipitated solid is filtered, washed with water, and dried to yield the title compound as a white solid.

This protocol outlines the condensation of a carbohydrazide intermediate with an aldehyde.[5][9]

-

Preparation: A solution of the 5-oxopyrrolidine-3-carbohydrazide intermediate (e.g., compound 4 or 17 , 1.8 mmol) is prepared in a suitable solvent such as water (60 mL) or propan-2-ol (15 mL). For aqueous reactions, a few drops of hydrochloric acid are added.[5]

-

Aldehyde Addition: The corresponding aromatic or heterocyclic aldehyde (2.7 mmol), dissolved in a small amount of propan-2-ol (5 mL) if necessary, is added to the hot hydrazide solution.

-

Reaction: The mixture is heated at reflux for 2 hours.

-

Isolation: The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

-

Washing and Drying: The solid is washed with water or propan-2-ol and then dried to afford the final hydrazone derivative.

This protocol is a general method for assessing cytotoxicity using the A549 human lung adenocarcinoma cell line.[5][10][14]

-

Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with the compounds at a final concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

-

Viability Assessment: After the treatment period, cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells. Data are typically presented as the mean ± standard deviation from multiple experimental replicas.[5][14]

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[4][10]

-

Inoculum Preparation: A suspension of the bacterial strain to be tested (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP4167993A4 - this compound AS NAV1.8 INHIBITORS - Google Patents [patents.google.com]

- 20. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Oxopyrrolidine-3-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 5-oxopyrrolidine-3-carboxamide and its derivatives. This class of compounds has demonstrated significant activity against a range of biological targets implicated in various disease states, including pain, HIV infection, and inflammatory skin conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Voltage-Gated Sodium Channel Nav1.8: A Target for Analgesia

Derivatives of this compound have emerged as potent inhibitors of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Its inhibition is a key strategy for the development of novel, non-opioid analgesics.

Quantitative Data: Nav1.8 Inhibition

The inhibitory activity of this compound derivatives against the human Nav1.8 channel has been quantified using automated patch-clamp electrophysiology. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from a patent disclosure by Merck Sharp & Dohme Corp.

| Compound ID | Nav1.8 IC50 (nM) |

| Example 1 | 1.2 |

| Example 2 | 2.5 |

| Example 3 | 0.8 |

| Example 4 | 3.1 |

| Example 5 | 1.5 |

| Data extracted from patent WO 2021/257420 A1. |

Experimental Protocol: Nav1.8 Qube Automated Patch-Clamp Assay

The potency of this compound derivatives against the Nav1.8 channel is typically assessed using a high-throughput automated patch-clamp system, such as the Qube 384. This method allows for the rapid and precise measurement of ion channel activity in a cellular context.

Objective: To determine the IC50 value of test compounds for the inhibition of human Nav1.8 channels.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).[2][3]

Materials:

-

HEK293-hNav1.8 cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and selection antibiotic)

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2)

-

Test compounds dissolved in DMSO and serially diluted in external solution.

-

Qube 384 automated patch-clamp system and associated consumables (QChips).

Procedure:

-

Cell Preparation: Culture HEK293-hNav1.8 cells to 70-90% confluency. On the day of the experiment, harvest the cells using a gentle detachment solution and resuspend in the external solution at a suitable density for the Qube system.

-

System Preparation: Prime the Qube 384 system with external and internal solutions according to the manufacturer's instructions.

-

Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of the test compounds. Include appropriate vehicle controls (e.g., 0.1% DMSO in external solution) and a positive control (a known Nav1.8 inhibitor).

-

Electrophysiological Recording:

-

Load the cell suspension and the compound plate into the Qube 384.

-

Initiate the automated patch-clamp protocol. The system will capture single cells and form whole-cell patch-clamp configurations.

-

Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.[2]

-

Apply the test compounds at various concentrations to the cells and record the resulting inhibition of the Nav1.8 current.

-

-

Data Analysis:

-

Measure the peak inward current in the presence of each compound concentration.

-

Normalize the current inhibition to the vehicle control.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Signaling Pathway: Nav1.8 in Pain Transmission

The Nav1.8 channel is a key component in the signaling pathway of nociceptive neurons. Its activation leads to the propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Caption: Nav1.8 signaling in pain and its inhibition.

C-C Chemokine Receptor 5 (CCR5): An Anti-HIV Target

A series of this compound derivatives have been identified as potent antagonists of the C-C chemokine receptor 5 (CCR5).[4] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy for the treatment of HIV infection.

Quantitative Data: CCR5 Antagonism

The CCR5 binding affinity and antiviral activity of this compound derivatives have been evaluated through competitive binding assays and cell-based viral entry assays.

| Compound | CCR5 Binding IC50 (µM) | HIV-1 Fusion IC50 (µM) |

| 1 | 1.9 | - |

| 10i | 0.057 | 0.44 |

| 11b | 0.050 | 0.19 |

| 12e | 0.038 | 0.49 |

| Data from Imamura et al., Chem. Pharm. Bull. 52(1) 63-73 (2004).[4] |

Experimental Protocol: [125I]RANTES Competitive Binding Assay

This assay measures the ability of test compounds to compete with the binding of a radiolabeled natural ligand, RANTES (CCL5), to the CCR5 receptor.

Objective: To determine the IC50 value of test compounds for binding to the CCR5 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO-CCR5).[4]

Materials:

-

CHO-CCR5 cells

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

[125I]-RANTES (radiolabeled ligand)

-

Unlabeled RANTES (for determining non-specific binding)

-

Test compounds dissolved in DMSO and serially diluted in binding buffer.

-

Scintillation counter and vials.

Procedure:

-

Cell Membrane Preparation: Grow CHO-CCR5 cells to confluency, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

CHO-CCR5 cell membrane preparation.

-

[125I]-RANTES at a final concentration near its Kd.

-

Serial dilutions of the test compound or vehicle control.

-

For non-specific binding control wells, add a high concentration of unlabeled RANTES.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Calculate the percentage of specific binding for each compound concentration relative to the vehicle control.

-

Fit the concentration-response data to a one-site competition model to determine the IC50 value.

-

Signaling Pathway: CCR5 in HIV-1 Entry

CCR5, a G protein-coupled receptor, facilitates HIV-1 entry by binding to the viral envelope glycoprotein gp120, leading to conformational changes that allow for membrane fusion.

References

- 1. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metrionbiosciences.com [metrionbiosciences.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: In Silico Prediction of 5-Oxopyrrolidine-3-carboxamide Bioactivity

Executive Summary

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including roles as anticancer, antimicrobial, anti-HIV, and analgesic agents.[1][2][3] As the drug discovery paradigm shifts towards more efficient and cost-effective strategies, in silico computational methods have become indispensable for predicting molecular bioactivity, identifying novel therapeutic targets, and optimizing lead compounds. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of compounds based on the this compound core. It outlines a systematic workflow, details relevant signaling pathways, presents key quantitative data from literature, and provides established experimental protocols for virtual screening validation.

Known Bioactivities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications. The core structure serves as a versatile backbone for modification, leading to compounds with significant potency against several key biological targets.

| Compound Class/Derivative | Biological Target | Bioactivity/Therapeutic Area | Reported IC₅₀ Values |

| Substituted 5-oxopyrrolidine-3-carboxamides | Nav1.8 Voltage-Gated Sodium Channel | Pain Disorders, Cough, Chronic Itch | Not specified in patents[4][5] |

| N-phenylpyrrolidine-3-carboxamide derivatives | C-C Chemokine Receptor Type 5 (CCR5) | Anti-HIV-1 Agent | 0.038 µM - 1.9 µM[1] |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Various (unspecified) | Anticancer (A549 cells), Antimicrobial | Potent activity reported[2][3][6] |

| (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate) | Keap1 (Nrf-2 inhibitor) | Activator of Nrf-2 Signaling Pathway | Not specified[7] |

In Silico Bioactivity Prediction Workflow

A robust computational workflow is essential for systematically evaluating and prioritizing novel compounds. The following multi-step approach integrates various in silico techniques to build a comprehensive bioactivity profile for this compound derivatives.

This workflow begins with the preparation of the small molecule (ligand) and the identification of its potential protein targets. It then proceeds through docking and QSAR for initial screening and model building, followed by more computationally intensive methods like MD simulations for refinement. Finally, ADMET properties are predicted before promising candidates are flagged for experimental validation.[8][9][10][11]

Key Signaling Pathways

Understanding the mechanism of action requires identifying the signaling pathways modulated by the compound. For derivatives of the 5-oxopyrrolidine scaffold, the Nrf-2 pathway is of significant interest for its role in cellular defense and redox balance.

Nrf-2/Keap1 Signaling Pathway